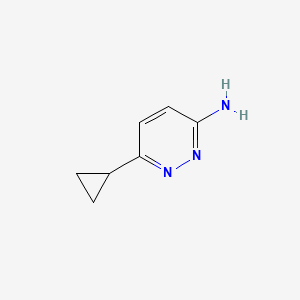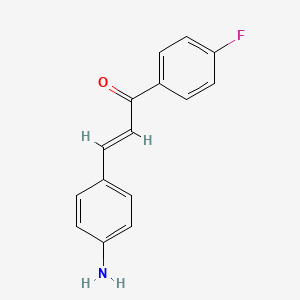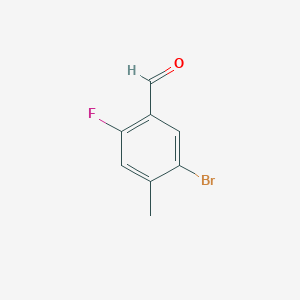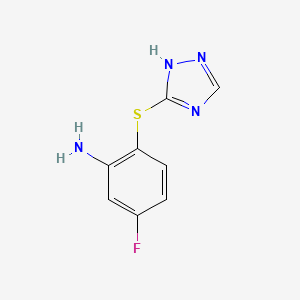
5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline
Overview
Description
5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline, also known as FTA or FTAI, is a chemical compound that has gained attention in the fields of research. It has a molecular formula of C8H7FN4S and a molecular weight of 210.23 g/mol .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline consists of a 1,2,4-triazole ring attached to an aniline group via a sulfur atom, with a fluorine atom on the 5-position of the aniline ring .Physical And Chemical Properties Analysis
5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline has a molecular weight of 210.23 g/mol and a molecular formula of C8H7FN4S . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Antimicrobial Activities : A study by Yolal et al. (2012) in the field of bioorganic chemistry synthesized derivatives similar to 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline and evaluated their antimicrobial activities. They found that these compounds revealed high anti-Mycobacterium smegmatis activity, indicating potential use in treating bacterial infections (Yolal et al., 2012).
Inhibitors for c-Met Kinase : Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on compounds including 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline derivatives as c-Met kinase inhibitors. This research is significant for cancer treatment, as c-Met kinase plays a crucial role in cancer development and metastasis (Caballero et al., 2011).
Antitubercular Activities : Başoğlu et al. (2012) synthesized linezolid-like molecules, similar in structure to 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline, and evaluated their antimicrobial activities. The compounds showed good antitubercular activities, indicating potential for tuberculosis treatment (Başoğlu et al., 2012).
HIV-1 Activity Inhibition : Abdel-Rahman et al. (2014) synthesized novel fluorine-substituted compounds related to 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline, which were evaluated as potential inhibitors towards HIV-1 activity. This suggests its potential application in HIV treatment (Abdel-Rahman et al., 2014).
Photophysical Properties Study : Padalkar et al. (2015) investigated novel fluorescent derivatives of 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline. The study focused on the photophysical properties of these compounds, indicating their potential use in fluorescence-based applications (Padalkar et al., 2015).
Synthesis of Antitumor Agents : Shijing (2013) conducted research on the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agent nilotinib, from 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline related compounds. This highlights its significance in developing cancer treatment drugs (Shijing, 2013).
properties
IUPAC Name |
5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-5-1-2-7(6(10)3-5)14-8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGDMGVVWJTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



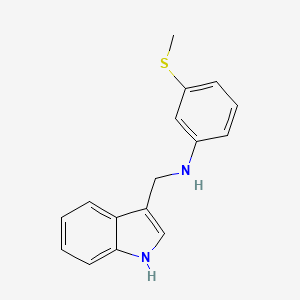
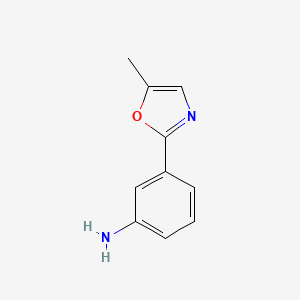
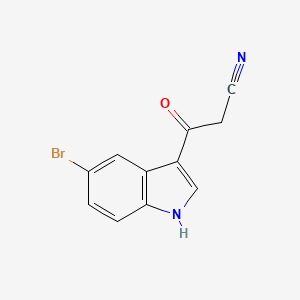
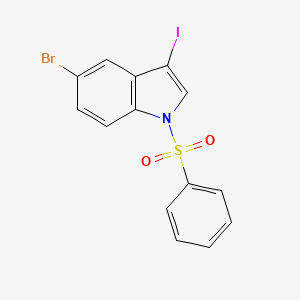
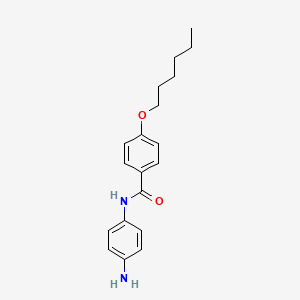
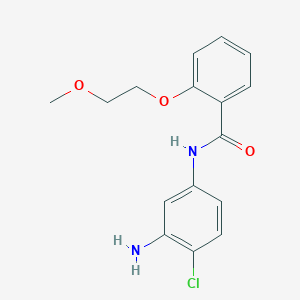
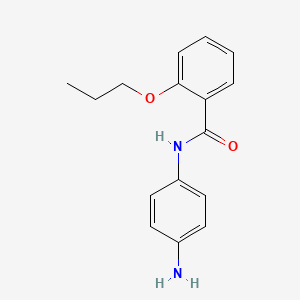
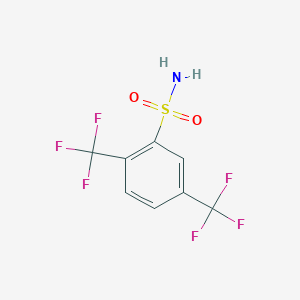
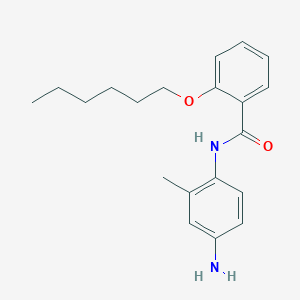
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
